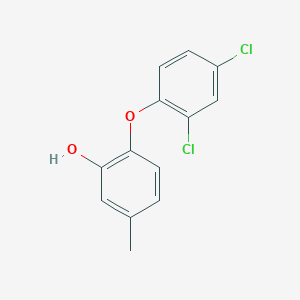

2-(2,4-Dichlorophenoxy)-5-methylphenol

CAS No.:

Cat. No.: VC14563846

Molecular Formula: C13H10Cl2O2

Molecular Weight: 269.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H10Cl2O2 |

|---|---|

| Molecular Weight | 269.12 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-5-methylphenol |

| Standard InChI | InChI=1S/C13H10Cl2O2/c1-8-2-4-13(11(16)6-8)17-12-5-3-9(14)7-10(12)15/h2-7,16H,1H3 |

| Standard InChI Key | FHTKTADYDYDEMS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)O |

Introduction

Chemical Identity and Structural Characteristics

2-(2,4-Dichlorophenoxy)-5-methylphenol belongs to the class of chlorinated diphenyl ethers, characterized by a biphenyl structure with halogen and alkyl substituents. The molecular formula is C₁₃H₁₁Cl₂O₂, with a molar mass of 278.13 g/mol. The compound’s structure comprises two aromatic rings: a phenol ring substituted with a methyl group at the para position and a 2,4-dichlorophenoxy group attached via an ether linkage.

Physicochemical Properties

While limited experimental data exist for this specific compound, analogous chlorinated phenols exhibit predictable trends:

-

Density: Estimated at ~1.4–1.6 g/cm³ (comparable to triclosan ).

-

Melting Point: Likely between 50–60°C, inferred from structural analogs .

-

Solubility: Low aqueous solubility (<0.1 g/L at 25°C), typical of hydrophobic chlorinated aromatics .

-

LogP: Predicted logP value of ~4.5–5.0, indicating high lipophilicity and potential for bioaccumulation.

Synthesis and Industrial Production

The synthesis of 2-(2,4-Dichlorophenoxy)-5-methylphenol involves multi-step reactions starting from phenol derivatives. Source outlines two primary routes:

Route 1: Direct Chlorination and Coupling

-

Chlorination of Phenol: Phenol undergoes electrophilic substitution with chlorine gas in the presence of Lewis acids to yield 2,4-dichlorophenol.

-

Etherification: 2,4-Dichlorophenol reacts with 5-methylphenol under alkaline conditions, forming the ether linkage via nucleophilic aromatic substitution.

Route 2: Ullmann Coupling

A copper-catalyzed coupling between 2,4-dichlorophenyl bromide and 5-methylphenol facilitates the formation of the diphenyl ether structure. This method offers higher regioselectivity but requires stringent temperature control (80–120°C).

Key Challenges

-

Byproduct Formation: Competing reactions at the methyl-substituted position may yield isomers requiring chromatographic separation.

-

Yield Optimization: Industrial processes report yields of 60–75%, necessitating catalyst recycling to improve efficiency.

Antimicrobial Mechanism of Action

2-(2,4-Dichlorophenoxy)-5-methylphenol exhibits broad-spectrum antimicrobial activity, primarily targeting bacterial fatty acid synthesis. The compound inhibits the enoyl-acyl carrier protein reductase (FabI), an enzyme critical for the elongation phase of fatty acid biosynthesis.

Biochemical Interactions

-

FabI Binding: The chloro and phenoxy groups facilitate hydrophobic interactions with FabI’s active site, while the hydroxyl group coordinates with catalytic residues (e.g., Tyr156 in E. coli FabI).

-

Disruption of Membrane Integrity: By blocking fatty acid production, the compound prevents phospholipid synthesis, leading to cell lysis.

Resistance Mechanisms

Bacterial resistance has been documented via:

-

FabI Mutations: Single-point mutations (e.g., G93V) reduce binding affinity.

-

Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters, such as AcrAB-TolC in Gram-negative bacteria.

Applications in Consumer and Industrial Products

Personal Care Products

The compound’s stability and antimicrobial efficacy have led to its incorporation into:

-

Antibacterial Soaps: 0.3–1.0% w/w formulations for topical use.

-

Dentifrices: Toothpaste containing 0.2–0.5% to reduce gingivitis pathogens.

Industrial Uses

-

Textile Treatment: Impregnation into fabrics (e.g., sportswear) at 0.1–0.3% to inhibit odor-causing bacteria.

-

Polymer Stabilization: Acts as an antioxidant in plastics, delaying oxidative degradation.

Environmental Persistence and Ecotoxicology

Environmental Fate

-

Photodegradation: Half-life of ~10–15 days under UV exposure, generating chlorinated dioxins as secondary pollutants .

-

Bioaccumulation: High logP values result in biomagnification in aquatic organisms (BCF >500 in fish).

Toxicological Profiles

-

Acute Toxicity: Limited data, but structural analogs show LD₅₀ values >3,000 mg/kg in rodents .

-

Endocrine Disruption: In vitro assays indicate weak estrogenic activity (EC₅₀ = 10⁻⁶ M).

Case Study: Aquatic Ecosystems

Chronic exposure to 0.1–1.0 µg/L disrupts algal photosynthesis and zooplankton reproduction, threatening freshwater food webs .

Regulatory Status and Alternatives

Global Regulations

-

US FDA: Banned from over-the-counter antiseptic products in 2016 due to efficacy and safety concerns.

-

EU REACH: Classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance, restricting use in cosmetics.

Emerging Alternatives

-

Natural Antimicrobials: Terpenoids (e.g., thymol) and chitosan derivatives offer comparable efficacy with lower ecotoxicity.

-

Enzymatic Inhibitors: Next-gen FabI inhibitors with reduced environmental persistence are under development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume